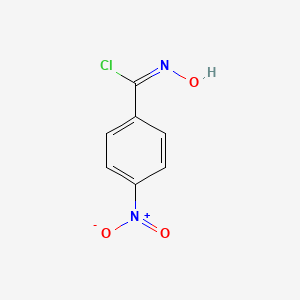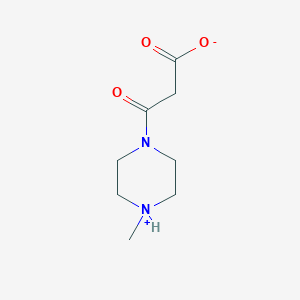
2-(2-Isocyanoethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isocyanoethyl)pyridine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, featuring an isocyanoethyl group attached to the second carbon of the pyridine ring.
Méthodes De Préparation
The synthesis of 2-(2-Isocyanoethyl)pyridine typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Analyse Des Réactions Chimiques
2-(2-Isocyanoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the isocyano group is replaced by other functional groups.
Cyclization: This compound can undergo cyclization reactions to form spirocyclic structures, which are of significant interest in medicinal chemistry .
Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Isocyanoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including spirocyclic compounds and heterocycles
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Isocyanoethyl)pyridine involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate the formation of complex structures. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
2-(2-Isocyanoethyl)pyridine can be compared with other similar compounds such as:
- 2-(2-Phenylethyl)pyridine
- 2-(1-Benzyl-2-phenylethyl)pyridine
- 3-(Isocyanomethyl)pyridine
- 4-(Isocyanomethyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its isocyanoethyl group, which imparts distinct reactivity and potential for diverse applications .
Propriétés
IUPAC Name |
2-(2-isocyanoethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWJHMTSMMGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)
![N-[(2-methylphenyl)methyl]-1-phenylethanamine;oxalic acid](/img/structure/B7779161.png)
![3-Amino-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B7779168.png)




![2-Amino-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7779197.png)





